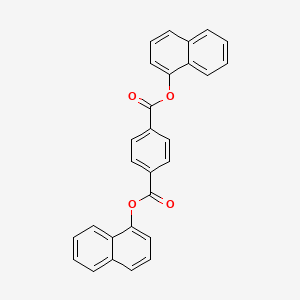
Dinaphthalen-1-yl benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is an organic compound characterized by the presence of two naphthalene groups attached to a benzene ring through ester linkages at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Mechanochemical methods, which involve grinding the reactants together in the presence of a catalyst, have also been explored for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Dinaphthalen-1-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and benzene-1,4-dicarboxylic acid derivatives.
Reduction: Benzene-1,4-dicarboxylic acid and naphthalen-1-ol.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of dinaphthalen-1-yl benzene-1,4-dicarboxylate is largely dependent on its interaction with other molecules. In luminescent applications, the compound’s ability to absorb and emit light is attributed to the electronic transitions within the naphthalene groups. The energy transfer between the benzene-1,4-dicarboxylate ligand and the naphthalene groups plays a crucial role in its luminescent properties .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl terephthalate (DOTP): An organic compound with similar ester linkages but different alkyl groups.
Benzene-1,4-dicarboxylate derivatives: Compounds with various substituents on the benzene ring, such as halogens or alkyl groups.
Uniqueness
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is unique due to the presence of two naphthalene groups, which impart distinct luminescent properties and structural rigidity. This makes it particularly valuable in applications requiring high-performance materials and fluorescent probes.
Propiedades
Número CAS |
58201-08-4 |
|---|---|
Fórmula molecular |
C28H18O4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
dinaphthalen-1-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(30)32-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |
Clave InChI |
RXHZNVOXAZPERP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
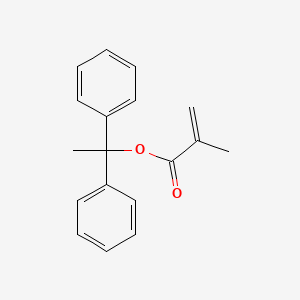
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
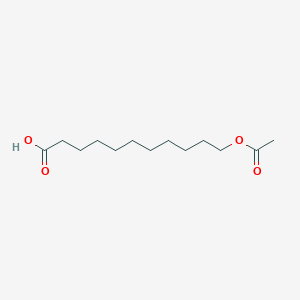
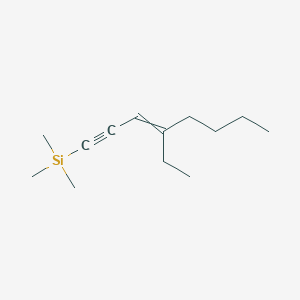
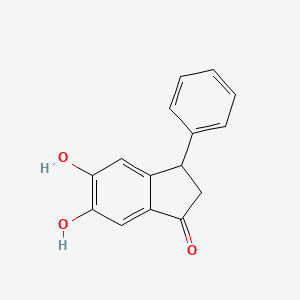
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
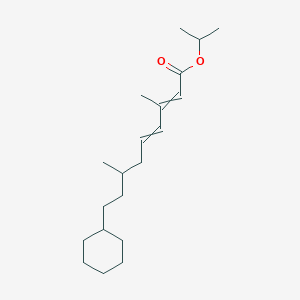
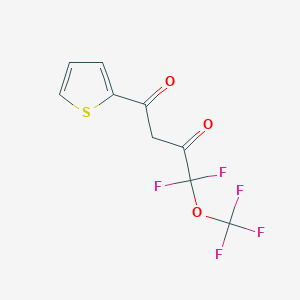
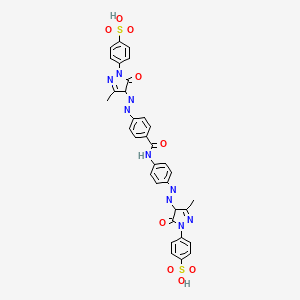

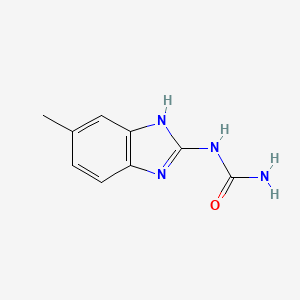
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
